5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide
Overview
Description
5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a benzene ring substituted with amino, diethyl, difluoro, and methyl groups, along with a sulfonamide functional group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Nitration and Reduction: The starting material, 2,3-difluoro-4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated using diethylamine under basic conditions to form the N,N-diethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol under specific conditions.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 5-Nitro-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide.
Reduction: 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfinamide.
Substitution: 5-Amino-N,N-diethyl-2-fluoro-3-methoxy-4-methylbenzene-1-sulfonamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique substitution pattern allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide is studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine
Medically, sulfonamides are known for their antibacterial properties. This compound is investigated for its potential to inhibit bacterial growth by interfering with folic acid synthesis.
Industry
In industry, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,3-difluoro-4-methylbenzenesulfonamide: Lacks the diethyl substitution, which may affect its solubility and reactivity.
N,N-Diethyl-2,3-difluoro-4-methylbenzenesulfonamide: Lacks the amino group, altering its potential biological activity.
5-Amino-N,N-diethyl-4-methylbenzenesulfonamide: Lacks the difluoro substitution, which may influence its chemical stability and reactivity.
Uniqueness
5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethyl and difluoro groups, along with the amino and sulfonamide functionalities, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-amino-N,N-diethyl-2,3-difluoro-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O2S/c1-4-15(5-2)18(16,17)9-6-8(14)7(3)10(12)11(9)13/h6H,4-5,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXZVLVJMSUNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C(=C1)N)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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